(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxy-4-methoxybenzaldehyde and 2-methylaniline.
Formation of the Enamide: The key step involves the formation of the enamide linkage. This can be achieved through a condensation reaction between the aldehyde and the aniline in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source, such as sodium cyanide, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as continuous flow reactors, to enhance yield and purity. The use of automated systems and high-throughput screening can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, under reflux conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: Potential use in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or inhibit.
Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-3-(3-hydroxyphenyl)-N-phenylprop-2-enamide: Lacks the methoxy and methyl groups, which may affect its reactivity and biological activity.
(E)-2-cyano-3-(4-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide is unique due to the presence of both hydroxy and methoxy groups on the aromatic ring, as well as the cyano group and the enamide linkage
Properties
IUPAC Name |
(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12-5-3-4-6-15(12)20-18(22)14(11-19)9-13-7-8-17(23-2)16(21)10-13/h3-10,21H,1-2H3,(H,20,22)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKDSHRSYQNKSK-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)OC)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C/C2=CC(=C(C=C2)OC)O)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.